molecular formula C10H12FNO2 B15051184 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol

3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol

Cat. No.: B15051184
M. Wt: 197.21 g/mol
InChI Key: DJEBZUGXQLWFDS-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol It belongs to the class of azetidinols, which are four-membered ring compounds containing an azetidine ring with a hydroxyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Reformatsky reaction, which is a type of chemical reaction that forms carbon-carbon bonds . The reaction conditions often include the use of a base, such as zinc, and a halogenated compound to facilitate the formation of the azetidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.

Scientific Research Applications

3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methoxy group. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-(4-fluoro-2-methoxyphenyl)azetidin-3-ol

InChI

InChI=1S/C10H12FNO2/c1-14-9-4-7(11)2-3-8(9)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3

InChI Key

DJEBZUGXQLWFDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2(CNC2)O

Origin of Product

United States

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